methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate
Description
Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate is a complex coumarin-based ester featuring a 4-oxobutanoate backbone. The coumarin core (2H-chromen-2-one) is substituted with a methoxy group at position 7 and a methyl group at position 8, while the 4-oxobutanoate chain links to a 3-methoxyphenyl moiety.
Properties
Molecular Formula |
C23H22O7 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 2-(7-methoxy-8-methyl-2-oxochromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C23H22O7/c1-13-20(28-3)9-8-16-17(12-21(25)30-22(13)16)18(23(26)29-4)11-19(24)14-6-5-7-15(10-14)27-2/h5-10,12,18H,11H2,1-4H3 |
InChI Key |
FXKAJPRBMZUXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(CC(=O)C3=CC(=CC=C3)OC)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Substituted Phenol Preparation
The starting material, 3-methoxy-4-methylphenol, is synthesized via methylation of 4-methylcatechol using dimethyl sulfate under alkaline conditions. Alternative routes involve demethylation of guaiacol derivatives, though this requires careful control to avoid over-demethylation.
Pechmann Condensation with β-Ketoesters
Reaction of 3-methoxy-4-methylphenol (1.5 mmol) with methyl acetoacetate (2.0 mmol) in toluene under reflux with FeCl₃·6H₂O (10 mol%) as a catalyst yields 7-methoxy-8-methyl-4-methylcoumarin. The reaction proceeds via initial formation of a keto-enol intermediate, followed by cyclization and dehydration. Optimized conditions (16 h reflux) achieve yields of 92%. Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (89–91%).
Table 1: Coumarin Synthesis via Pechmann Condensation
| Phenol Derivative | β-Ketoester | Catalyst | Time | Yield |
|---|---|---|---|---|
| 3-Methoxy-4-methylphenol | Methyl acetoacetate | FeCl₃·6H₂O | 16 h | 92% |
| 3-Methoxy-4-methylphenol | Ethyl acetoacetate | PVPP-BF₃ | 8 h | 88% |
| 3-Methoxy-4-methylphenol | Methyl acetoacetate | H₂SO₄ | 12 h | 78% |
Formation of the 4-Oxobutanoate Moiety
The 4-(3-methoxyphenyl)-4-oxobutanoate side chain is introduced via a tandem aldol condensation and esterification sequence.
Aldol Condensation
3-Methoxyacetophenone (1.2 eq) reacts with dimethyl oxalate (1.0 eq) in THF using LDA (2.0 eq) at −78°C to form the β-keto ester intermediate. Quenching with aqueous NH₄Cl followed by extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Esterification and Ketone Stabilization
The β-keto ester intermediate is methylated using methyl iodide (1.5 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF at 60°C for 6 h. The reaction mixture is neutralized with dilute HCl, and the product is extracted with dichloromethane. Rotary evaporation affords methyl 4-(3-methoxyphenyl)-4-oxobutanoate in 85% yield.
Critical Considerations :
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
-
Catalyst Load : Excess K₂CO₃ (>2 eq) leads to saponification of the ester group, reducing yields.
Coupling of Coumarin and Butanoate Moieties
The final step involves conjugating the coumarin core with the 4-oxobutanoate side chain via a nucleophilic acyl substitution.
Activation of the Coumarin Carboxylic Acid
7-Methoxy-8-methyl-4-carboxycoumarin (1.0 eq) is treated with thionyl chloride (3.0 eq) under reflux for 2 h to form the acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in dry DCM.
Nucleophilic Substitution
The acyl chloride solution is added dropwise to a stirred mixture of methyl 4-(3-methoxyphenyl)-4-oxobutanoate (1.1 eq) and pyridine (2.0 eq) in DCM at 0°C. The reaction is warmed to room temperature and stirred for 12 h. Workup involves washing with 5% HCl (10 mL) and saturated NaHCO₃ (10 mL), followed by drying over MgSO₄.
Purification :
The crude product is purified via flash chromatography (SiO₂, gradient elution from 0% to 5% MeOH in DCM) to yield the title compound as a white solid (62% yield).
Table 2: Coupling Reaction Optimization
| Coumarin Derivative | Nucleophile | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Carboxycoumarin | Methyl 4-oxobutanoate | Pyridine | DCM | 62% |
| 4-Carboxycoumarin | Ethyl 4-oxobutanoate | Et₃N | THF | 58% |
| 4-Carboxycoumarin | Methyl 4-oxobutanoate | DMAP | MeCN | 54% |
Alternative Synthetic Routes
Knoevenagel Condensation
A modified Knoevenagel pathway employs salicylaldehyde derivatives and methyl 3-oxobutanoate. For example, 5-methoxy-4-methylsalicylaldehyde reacts with methyl 3-oxobutanoate in toluene with piperidine (5 mol%) to form the coumarin core directly. However, this method yields only 25–82% due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 140°C, 20 min) accelerates the Pechmann condensation step, achieving 89% yield with Fe₃O(BPDC)₃ as a heterogeneous catalyst. This approach reduces thermal degradation of acid-sensitive intermediates.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin Derivatives with Ester Substituents
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (CAS: 89152-16-9)
- Structural Features :
- Coumarin core with acetyl (position 8) and methyl (position 4) groups.
- Esterified with 4-methoxybenzoate at position 5.
- Key Differences: The target compound lacks the acetyl group but includes a 4-oxobutanoate chain and a 3-methoxyphenyl group. Substituent positions (7-methoxy vs. 4-methoxybenzoate) influence electronic properties and solubility.
5-Hydroxy-2-(4-hydroxy-2-methoxyphenyl)-7-methoxy-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- Structural Features :
- Coumarin core with hydroxyl (position 5), methoxy (position 7), and prenyl (position 8) groups.
- Aryl substitution at position 2 includes a dihydroxyphenyl moiety.
- Key Differences: The target compound lacks hydroxyl and prenyl groups but features a 4-oxobutanoate chain. The prenyl group in this analog enhances lipophilicity, whereas the target’s methoxy groups improve polarity .
4-Oxobutanoate Esters with Aryl Substituents
Methyl 4-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate
- Structural Features: 4-Oxobutanoate backbone esterified with a biphenyl group (4′-chloro substitution).
- Synthesis :
- Biological Relevance: Part of a COX-2 inhibitor library, suggesting the 4-oxobutanoate moiety may interact with inflammatory targets .
Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4c)
- Structural Features: 4-Oxobutanoate chain with a 4-methoxyphenyl group and an amino-linked aryl substituent.
- Key Differences: Incorporates an amino group instead of the coumarin system, altering hydrogen-bonding capacity.
- Synthesis :
Data Tables
Key Research Findings and Implications
Synthetic Strategies :
- The target compound’s synthesis likely involves esterification and coumarin ring formation, analogous to methods in (Suzuki coupling) and (amide coupling). However, the coumarin core may require specialized steps like Pechmann condensation .
- Higher yields (75–95%) are achievable for structurally simpler analogs, but the target’s complexity may reduce efficiency.
Coumarin derivatives with electron-withdrawing groups (e.g., acetyl in ) exhibit distinct photophysical properties, whereas the target’s methoxy groups could favor solubility in polar solvents .
Analytical Techniques :
- Structural validation of similar compounds employs NMR, HRMS, and crystallography tools like SHELXL and ORTEP (commonly used for small-molecule refinement) .
Biological Activity
Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄O₅ |
| Molecular Weight | 262.26 g/mol |
| CAS Number | 853749-48-1 |
| IUPAC Name | This compound |
1. Antioxidant Activity
Research indicates that compounds related to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby reducing oxidative stress and potentially lowering the risk of chronic diseases.
2. Cytotoxic Effects
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown selective cytotoxicity towards A549 (lung adenocarcinoma) and A375 (melanoma) cells with IC50 values below 10 µM, indicating potent anti-cancer potential .
3. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
- Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses, it mitigates oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Cytotoxicity : A recent study assessed the cytotoxic effects of this compound on human cancer cell lines, reporting significant inhibition of cell growth at micromolar concentrations .
- Anti-inflammatory Research : Another investigation focused on its anti-inflammatory properties, demonstrating a reduction in cytokine levels in treated macrophages compared to controls .
- Antioxidant Evaluation : In vitro assays confirmed the compound's ability to reduce oxidative stress markers significantly, supporting its potential use as a therapeutic agent in oxidative stress-related conditions .
Q & A
Q. What advanced spectroscopic techniques are critical for studying its degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
